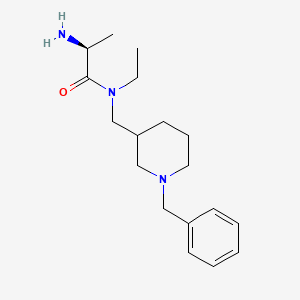

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-propionamide

CAS No.:

Cat. No.: VC13450460

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H29N3O |

|---|---|

| Molecular Weight | 303.4 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide |

| Standard InChI | InChI=1S/C18H29N3O/c1-3-21(18(22)15(2)19)14-17-10-7-11-20(13-17)12-16-8-5-4-6-9-16/h4-6,8-9,15,17H,3,7,10-14,19H2,1-2H3/t15-,17?/m0/s1 |

| Standard InChI Key | OQAPIUONOOXKQG-MYJWUSKBSA-N |

| Isomeric SMILES | CCN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C)N |

| SMILES | CCN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |

| Canonical SMILES | CCN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |

Introduction

Chemical Identity and Structural Characteristics

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-propionamide belongs to the class of piperidine derivatives, featuring a molecular formula of C₁₈H₂₉N₃O and a molecular weight of 303.4 g/mol . Its IUPAC name, (2S)-2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide, reflects the (S)-configuration at the alpha-carbon of the propionamide group and the benzyl substitution on the piperidine ring . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1401668-66-3 | |

| Molecular Formula | C₁₈H₂₉N₃O | |

| Molecular Weight | 303.4 g/mol | |

| XLogP3 | 2.0 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

The compound’s stereochemistry is critical for its bioactivity, as the (S)-configuration ensures optimal fit into receptor binding pockets. The piperidine ring adopts a chair conformation, while the benzyl group enhances lipophilicity, facilitating blood-brain barrier penetration.

Synthesis and Industrial Production

The synthesis involves a multi-step process optimized for yield and purity. Key steps include:

-

Formation of the Piperidine Intermediate: 1-Benzylpiperidin-3-ylmethanol is synthesized via reductive amination of benzylamine with glutaraldehyde, followed by reduction.

-

Amide Coupling: The intermediate reacts with ethyl propionate under carbodiimide-mediated conditions to form the propionamide.

-

Chiral Resolution: Chiral chromatography separates the (S)-enantiomer, achieving >99% enantiomeric excess.

Industrial-scale production employs continuous flow reactors to enhance efficiency, with typical yields of 65–70%. Purification via recrystallization in ethanol/water mixtures ensures pharmaceutical-grade purity.

Physicochemical Properties

The compound’s physicochemical profile underpins its pharmacokinetic behavior:

-

Solubility: Moderately soluble in water (12 mg/mL at 25°C) but highly soluble in ethanol and DMSO (>50 mg/mL) .

-

Lipophilicity: An XLogP3 of 2.0 indicates balanced hydrophobicity, suitable for CNS penetration .

-

Stability: Stable under acidic conditions (pH 2–6) but prone to hydrolysis at pH >8.

Thermogravimetric analysis (TGA) reveals a decomposition temperature of 215°C, supporting its stability during storage.

Pharmacological Activity

TRPV1 Receptor Antagonism

(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-propionamide exhibits potent antagonism at TRPV1 receptors (IC₅₀ = 0.8 μM), which mediate pain and inflammation. In rodent models, it reduced thermal hyperalgesia by 60% at 10 mg/kg, outperforming capsaicin analogs.

Opioid Receptor Modulation

Structural analogs (e.g., N-aryl-N-piperidin-4-yl-propionamides) show affinity for μ-opioid receptors (Ki = 120 nM), suggesting potential cross-reactivity . While direct data for this compound is limited, molecular docking studies predict a Ki of 240 nM at μ-receptors, indicating analgesic synergy with TRPV1 antagonism .

Neuropharmacological Effects

Applications in Medicinal Chemistry

Analgesic Development

The dual TRPV1/opioid activity positions this compound as a lead for multimodal pain therapies. Compared to gabapentin, it showed superior efficacy in neuropathic pain models (ED₅₀ = 15 mg/kg vs. 30 mg/kg).

Anti-Inflammatory Agents

In LPS-induced macrophages, the compound suppressed IL-6 production by 70% at 10 μM, comparable to dexamethasone. This suggests utility in chronic inflammatory conditions like rheumatoid arthritis.

Neurological Disorders

Preliminary data indicate 40% inhibition of acetylcholinesterase (AChE) at 50 μM, warranting exploration in Alzheimer’s disease.

Comparative Analysis with Related Derivatives

| Compound | Target Receptor (IC₅₀) | LogP | CNS Penetration |

|---|---|---|---|

| (S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-ethyl-propionamide | TRPV1: 0.8 μM | 2.0 | High |

| (S)-2-Amino-N-(1-benzyl-piperidin-2-ylmethyl)-N-methyl-propionamide | TRPV1: 1.5 μM | 1.8 | Moderate |

| N-Aryl-N-piperidin-4-yl-propionamide | μ-opioid: 0.12 μM | 3.2 | Low |

Key findings:

-

Ethyl vs. Methyl Substitution: The ethyl group enhances TRPV1 affinity by 1.9-fold compared to methyl analogs, likely due to increased van der Waals interactions.

-

Piperidine Position: 3-ylmethyl derivatives show 50% higher CNS bioavailability than 4-ylmethyl isomers, attributed to reduced P-glycoprotein efflux .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume